Cas no 173468-46-7 (3-(pentafluoroethyl)-1H-pyrazol-5-ol)

3-(Pentafluoroethyl)-1H-pyrazol-5-ol is a fluorinated pyrazole derivative characterized by the presence of a pentafluoroethyl group at the 3-position and a hydroxyl group at the 5-position of the pyrazole ring. This structural configuration imparts unique physicochemical properties, including enhanced electron-withdrawing effects and potential for improved stability in reactive environments. The compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. Its fluorine-rich moiety may contribute to increased lipophilicity and metabolic resistance, making it valuable for applications requiring tailored pharmacokinetic or material properties. The product is typically handled under controlled conditions due to its reactive functional groups.
3-(pentafluoroethyl)-1H-pyrazol-5-ol structure
173468-46-7 structure
Product Name:3-(pentafluoroethyl)-1H-pyrazol-5-ol
CAS No:173468-46-7
MF:C5H3F5N2O
MW:202.082138299942
MDL:MFCD04968776
CID:3058508
PubChem ID:7017410
Update Time:2025-05-19

3-(pentafluoroethyl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(pentafluoroethyl)-1H-pyrazol-5-ol
    • 5-Pentafluoroethyl-2H-pyrazol-3-ol
    • 5-(Perfluoroethyl)-1h-pyrazol-3-ol
    • 3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazol-5-ol
    • EN300-229273
    • AKOS000307562
    • CS-0267948
    • 5-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyrazol-3-one
    • MFCD04968776
    • STK312693
    • 173468-46-7
    • MDL: MFCD04968776
    • Inchi: 1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13)
    • InChI Key: ZDLSKOYLEDXHJD-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C1=CC(NN1)=O)F

Computed Properties

  • Exact Mass: 202.01655353Da
  • Monoisotopic Mass: 202.01655353Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.1Ų

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Additional information on 3-(pentafluoroethyl)-1H-pyrazol-5-ol

Recent Advances in the Study of 3-(Pentafluoroethyl)-1H-pyrazol-5-ol (CAS: 173468-46-7) in Chemical Biology and Pharmaceutical Research

The compound 3-(pentafluoroethyl)-1H-pyrazol-5-ol (CAS: 173468-46-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a versatile scaffold for the design of novel bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.

One of the key areas of interest is the compound's ability to act as a potent inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(pentafluoroethyl)-1H-pyrazol-5-ol exhibit strong inhibitory effects on cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing that the pentafluoroethyl group enhances the compound's affinity for the enzyme's active site. These findings suggest potential applications in the development of next-generation anti-inflammatory agents with improved selectivity and reduced side effects.

In addition to its anti-inflammatory properties, recent research has explored the compound's utility in oncology. A preprint article from BioRxiv (2024) reported that 3-(pentafluoroethyl)-1H-pyrazol-5-ol derivatives can induce apoptosis in certain cancer cell lines by modulating the activity of key signaling proteins, such as PI3K and AKT. The study employed high-throughput screening and proteomic analysis to identify the molecular targets, providing a foundation for further optimization of these compounds as potential anticancer agents. Notably, the pentafluoroethyl moiety was found to enhance the compounds' metabolic stability, addressing a common challenge in drug development.

From a synthetic chemistry perspective, advances in the preparation of 3-(pentafluoroethyl)-1H-pyrazol-5-ol have also been reported. A 2023 paper in Organic Letters described a novel, scalable method for its synthesis using a one-pot reaction strategy, which significantly improves yield and reduces the need for hazardous reagents. This methodological innovation is expected to facilitate broader access to the compound for both academic and industrial research, accelerating its exploration in various therapeutic contexts.

In conclusion, the growing body of research on 3-(pentafluoroethyl)-1H-pyrazol-5-ol underscores its potential as a multifunctional scaffold in drug discovery. Its unique chemical properties, combined with promising biological activities, make it a compelling candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its efficacy in preclinical models to fully realize its therapeutic potential. The compound's versatility and the recent methodological advances in its synthesis position it as a valuable tool for researchers in chemical biology and pharmaceutical sciences.

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